Thiazolo[4,5-d]pyrimidin-7(6h)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[4,5-d]pyrimidin-7(6H)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo- is a heterocyclic compound that belongs to the thiazole and pyrimidine family. This compound is known for its diverse biological and medicinal properties, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[4,5-d]pyrimidin-7(6H)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo- typically involves the reaction of hydrazonoyl halides with appropriate precursors. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-d]pyrimidin-7(6H)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the thiazole or pyrimidine rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Thiazolo[4,5-d]pyrimidin-7(6H)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of Thiazolo[4,5-d]pyrimidin-7(6H)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, which contributes to its anticancer activity . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: Known for their high oxidative stability and applications in organic electronics.
Thiazolo[3,2-a]pyridines: Notable for their antibacterial and antifungal activities.
5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione: Studied for its potential as a therapeutic agent.
Uniqueness
Thiazolo[4,5-d]pyrimidin-7(6H)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo- is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit topoisomerase I sets it apart from other similar compounds, making it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C12H13N3OS2 |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
5-methyl-3-phenyl-2-sulfanylidene-4,5,6,7a-tetrahydro-3aH-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H13N3OS2/c1-7-13-10-9(11(16)14-7)18-12(17)15(10)8-5-3-2-4-6-8/h2-7,9-10,13H,1H3,(H,14,16) |
InChI Key |
AKXMYPMLSOEWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC2C(C(=O)N1)SC(=S)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.